molecular formula C15H19NO3 B11177079 2-(Azepan-1-ylcarbonyl)phenyl acetate

2-(Azepan-1-ylcarbonyl)phenyl acetate

Cat. No.: B11177079
M. Wt: 261.32 g/mol
InChI Key: JYTFIMPJTVHMNS-UHFFFAOYSA-N
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Description

2-(AZEPANE-1-CARBONYL)PHENYL ACETATE is a chemical compound that belongs to the class of azepane derivatives. Azepane, a seven-membered heterocyclic compound containing nitrogen, is known for its diverse applications in synthetic chemistry and biological research. The phenyl acetate moiety adds to its structural complexity and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(AZEPANE-1-CARBONYL)PHENYL ACETATE typically involves the reaction of azepane derivatives with phenyl acetate under specific conditions. One common method is the Pd/LA-catalyzed decarboxylation, which proceeds smoothly under mild conditions with ample reaction scope . This method uses palladium catalysts and Lewis acids to facilitate the reaction, producing CO2 as a byproduct.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The choice of solvents, temperature control, and purification techniques are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

2-(AZEPANE-1-CARBONYL)PHENYL ACETATE undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

2-(AZEPANE-1-CARBONYL)PHENYL ACETATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(AZEPANE-1-CARBONYL)PHENYL ACETATE involves its interaction with specific molecular targets. The azepane ring can undergo nucleophilic ring-opening reactions, leading to the formation of various biologically active compounds . The phenyl acetate moiety may participate in electrophilic aromatic substitution reactions, influencing the compound’s reactivity and biological activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(AZEPANE-1-CARBONYL)PHENYL ACETATE is unique due to its combination of the azepane ring and phenyl acetate moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C15H19NO3

Molecular Weight

261.32 g/mol

IUPAC Name

[2-(azepane-1-carbonyl)phenyl] acetate

InChI

InChI=1S/C15H19NO3/c1-12(17)19-14-9-5-4-8-13(14)15(18)16-10-6-2-3-7-11-16/h4-5,8-9H,2-3,6-7,10-11H2,1H3

InChI Key

JYTFIMPJTVHMNS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)N2CCCCCC2

Origin of Product

United States

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